molecular formula C7H10O4 B13769285 3-Methylcyclobutane-1,2-dicarboxylic acid CAS No. 73805-88-6

3-Methylcyclobutane-1,2-dicarboxylic acid

Cat. No.: B13769285
CAS No.: 73805-88-6
M. Wt: 158.15 g/mol
InChI Key: WCWSAVMUIXLDCO-UHFFFAOYSA-N
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Description

3-Methylcyclobutane-1,2-dicarboxylic acid is an organic compound featuring a cyclobutane ring substituted with a methyl group and two carboxylic acid groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcyclobutane-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 3-methylcyclobutane-1-carboxylic acid derivatives can be performed using ring-closing metathesis (RCM) reactions . Another method involves the photodimerization of trans-cinnamic acid derivatives to form cyclobutane rings .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-Methylcyclobutane-1,2-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methylcyclobutane-1,2-dicarboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding properties. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1,2-dicarboxylic acid: Lacks the methyl group at the 3-position.

    3-Methylcyclobutane-1-carboxylic acid: Contains only one carboxylic acid group.

    Cyclopropane-1,2-dicarboxylic acid: Features a smaller cyclopropane ring instead of cyclobutane.

Uniqueness

3-Methylcyclobutane-1,2-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups on a cyclobutane ring. This combination of functional groups and ring structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

73805-88-6

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

3-methylcyclobutane-1,2-dicarboxylic acid

InChI

InChI=1S/C7H10O4/c1-3-2-4(6(8)9)5(3)7(10)11/h3-5H,2H2,1H3,(H,8,9)(H,10,11)

InChI Key

WCWSAVMUIXLDCO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1C(=O)O)C(=O)O

Origin of Product

United States

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